Comparative Affinity: CREBtide Demonstrates 10-Fold Higher Affinity for PKA than Kemptide
In direct kinetic comparisons, the synthetic peptide CREBtide (KRREILSRRPSYR) exhibits a 10-fold higher apparent affinity for the catalytic subunit of PKA (cAK) than the widely used substrate Kemptide (LRRASLG). This is evidenced by a significantly lower Michaelis-Menten constant (Kₘ) for CREBtide [1]. The increased affinity allows for more sensitive detection of PKA activity, particularly at low substrate concentrations.
| Evidence Dimension | Apparent Affinity (Kₘ) |
|---|---|
| Target Compound Data | 3.9 μM (CREBtide) |
| Comparator Or Baseline | 39 μM (Kemptide) |
| Quantified Difference | 10-fold lower Kₘ for CREBtide |
| Conditions | In vitro kinase assay using purified catalytic subunit of cAMP-dependent protein kinase (cAK). |
Why This Matters
A lower Kₘ indicates higher enzyme-substrate affinity, enabling more sensitive PKA activity assays and reducing substrate consumption.
- [1] Wang, Y., et al. (1994). delta-CREB and CREBtide are phosphorylated by cAMP-dependent protein kinase. Peptide Research, 7(3), 140-144. View Source
